

# Application Notes: Trityl-on vs. Trityl-off Oligonucleotide Purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4,4'-Dimethoxytrityl alcohol*

Cat. No.: *B1348235*

[Get Quote](#)

## Introduction

The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies, inevitably results in a mixture of the full-length product and shorter "failure" sequences.<sup>[1][2]</sup> Consequently, purification is a critical step to ensure the high purity required for demanding applications in research, diagnostics, and therapeutics.<sup>[3][4]</sup> The two most common strategies for the purification of synthetic oligonucleotides are Trityl-on and Trityl-off, which are primarily distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group during the initial chromatographic separation.<sup>[5][6]</sup>

The 5'-DMT group is a bulky, hydrophobic moiety attached to the 5'-terminus of the oligonucleotide during synthesis.<sup>[7]</sup> In Trityl-on purification, this group is intentionally left on the full-length oligonucleotide after synthesis.<sup>[5]</sup> This significantly increases the hydrophobicity of the desired product compared to the failure sequences, which lack the DMT group.<sup>[5]</sup> This difference in hydrophobicity is exploited for separation using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.<sup>[3][5][8]</sup> Following separation, the DMT group is chemically cleaved (detritylation) to yield the final, purified oligonucleotide.<sup>[5][9]</sup>

In contrast, Trityl-off purification involves the removal of the 5'-DMT group as the final step of the automated synthesis cycle.<sup>[6]</sup> The resulting crude mixture contains the full-length oligonucleotide and failure sequences, all lacking the hydrophobic DMT group. Purification is then typically accomplished by anion-exchange HPLC, which separates the oligonucleotides

based on the number of negatively charged phosphodiester groups, and thus by length.[5]

Alternatively, RP-HPLC can be used for Trityl-off purification, particularly for shorter oligonucleotides.[5]

## Comparison of Trityl-on and Trityl-off Purification

Feature	Trityl-on Purification	Trityl-off Purification
Principle of Separation	<p>Based on the hydrophobicity of the 5'-DMT group.<a href="#">[4]</a><a href="#">[5]</a> Full-length, DMT-containing oligonucleotides are retained more strongly on a reversed-phase matrix than the more polar, trityl-less failure sequences.</p>	<p>Primarily based on the overall charge of the oligonucleotide (anion-exchange chromatography), which is proportional to its length.<a href="#">[5]</a></p> <p>Can also be based on hydrophobicity (reversed-phase chromatography).</p>
Primary Method	<p>Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE).<a href="#">[1]</a><a href="#">[3]</a><a href="#">[5]</a></p>	<p>Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).<a href="#">[5]</a></p>
Advantages	<ul style="list-style-type: none"><li>- High selectivity between the full-length product and truncated failure sequences.<a href="#">[1]</a></li><li>- Effective for purifying long oligonucleotides (40-150 nucleotides).<a href="#">[5]</a></li><li>- SPE formats allow for rapid, high-throughput purification without the need for HPLC instrumentation.<a href="#">[3]</a><a href="#">[6]</a></li></ul>	<ul style="list-style-type: none"><li>- Avoids the use of an acidic detritylation step post-purification, which can cause depurination.<a href="#">[5]</a></li><li>- Anion-exchange is effective at separating oligonucleotides based on length, providing high resolution for shorter sequences (5-50 bases).<a href="#">[5]</a></li><li>- Can be beneficial for oligonucleotides with secondary structures or hydrophobic modifications when using anion-exchange.<a href="#">[5]</a></li></ul>
Disadvantages	<ul style="list-style-type: none"><li>- Requires a separate, post-purification detritylation step using a mild acid.<a href="#">[5]</a><a href="#">[9]</a></li><li>- The acidic detritylation step can</li></ul>	<ul style="list-style-type: none"><li>- Separation of the full-length product from the n-1 failure sequence can be challenging, particularly for longer</li></ul>

	lead to depurination (loss of purine bases), especially for longer exposure times or stronger acids.[5][6] - The cleaved trityl group and salts from the detritylation step must be removed in a subsequent desalting step.[9]	oligonucleotides.[1] - Anion-exchange chromatography is sensitive to the secondary structure of the oligonucleotide.
Typical Purity	Generally high, often exceeding 90%. [1][10]	Can achieve very high purity (>95%), especially with HPLC-based methods.[3]
Typical Yield	Yields can range from 60-97%, depending on the method and oligonucleotide length. [1][10]	Yields are generally high but can be affected by the resolution of the separation.
Common Applications	- Purification of long DNA and RNA oligonucleotides. - High-throughput purification of primers. - Applications where high purity is critical.	- Purification of shorter oligonucleotides. - Applications where depurination is a significant concern. - Purification of oligonucleotides for use in enzymatic assays.

## Quantitative Data Summary

The following tables summarize quantitative data on the purity and yield of Trityl-on and Trityl-off purification methods from various sources.

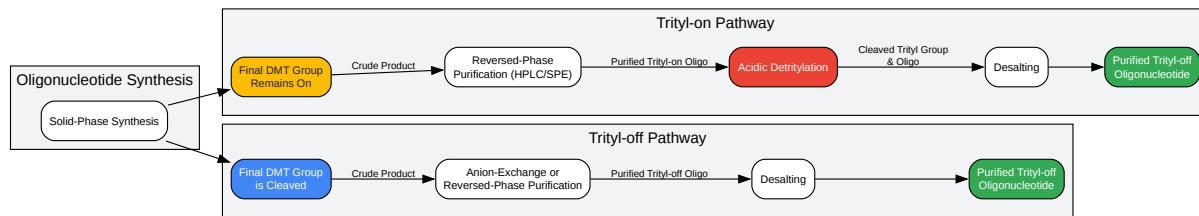
Table 1: Purity and Yield of Trityl-on Purification using SPE Cartridges

Oligonucleotide Length	Purification Method	Purity	Yield	Reference
21mer	Agilent TOP-DNA SPE	92%	92%	[1]
70mer	Agilent TOP-DNA SPE	96%	93%	[1]
120mer	Agilent TOP-DNA SPE	90%	97%	[1]
Not Specified	Oasis HLB 96-well plate	≥90%	60-95%	[10]
15-25mer	Amberchrom CG-50 SPE	Not specified	28%	[11][12]

Table 2: Purity of Trityl-on Purification using Different SPE Cartridges

Oligonucleotide	Purification Cartridge	Purity	Reference
30mer DNA	Clarity QSP	High	[13]
30mer DNA	Varian TOP-DNA	No significant improvement over crude	[13]
Not Specified	Clarity QSP	68.8%	[3]
Not Specified	Glen-Pak	78.8%	[3]

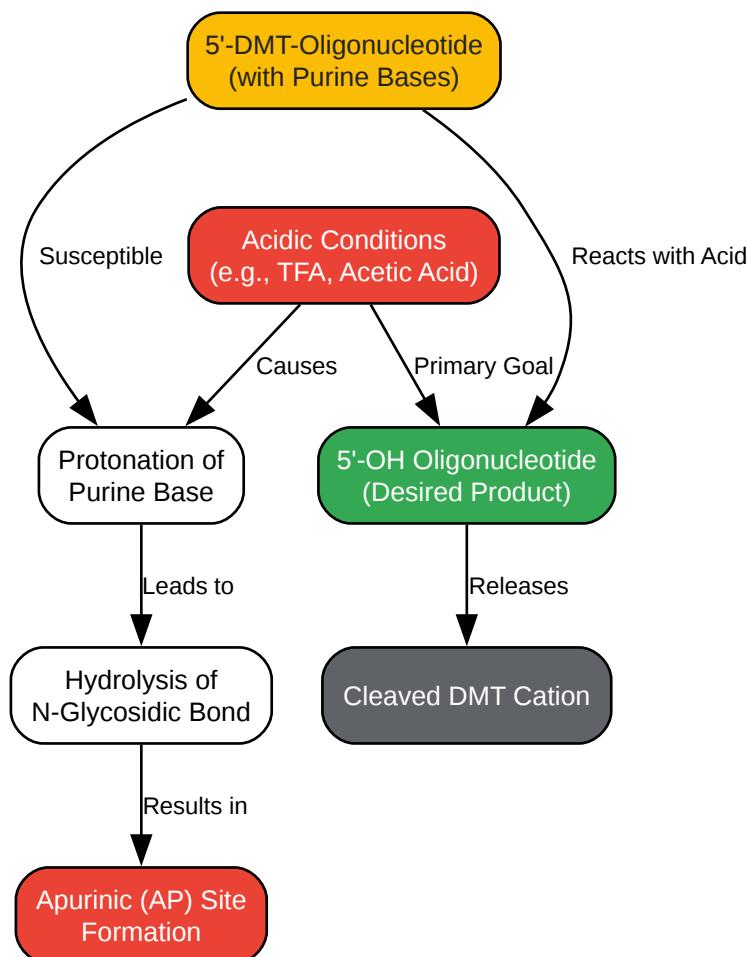
## Experimental Workflows and Logical Relationships



[Click to download full resolution via product page](#)

Caption: Comparative workflow of Trityl-on and Trityl-off oligonucleotide purification.

## Signaling Pathway of Depurination during Detritylation



[Click to download full resolution via product page](#)

Caption: Depurination as a side reaction during acidic detritylation.

## Protocols

### Protocol 1: Trityl-on Purification of Oligonucleotides using SPE Cartridges

This protocol is a general guideline for the purification of Trityl-on oligonucleotides using commercially available reversed-phase SPE cartridges.

#### Materials:

- Crude Trityl-on oligonucleotide solution (post-synthesis and cleavage/deprotection)
- SPE Cartridge (e.g., Agilent TOP-DNA, Phenomenex Clarity QSP)

- Acetonitrile (ACN)
- 2 M Triethylammonium Acetate (TEAA)
- Sodium Chloride (NaCl) solution (e.g., 100 mg/mL)
- Detritylation Solution: 5% Trifluoroacetic Acid (TFA) in deionized water
- Deionized water
- Elution Buffer: 50:50 acetonitrile:water
- Vacuum manifold and collection tubes

#### Methodology:

- Sample Pre-treatment: To the crude oligonucleotide solution, add an equal volume of NaCl solution (100 mg/mL) and mix.[\[1\]](#)
- Cartridge Conditioning:
  - Place the SPE cartridge on the vacuum manifold.
  - Apply a vacuum of approximately 7 in Hg.[\[1\]](#)
  - Add 0.5 mL of acetonitrile to the cartridge.[\[1\]](#)
- Cartridge Equilibration: Add 1 mL of 2 M TEAA to the cartridge.[\[1\]](#)
- Sample Loading: Load the pre-treated sample onto the cartridge. This can be done in 1 mL aliquots.[\[1\]](#)
- Wash Step 1 (Salt Wash): Add 2 x 1 mL of NaCl solution (100 mg/mL) to wash away unbound failure sequences and other impurities.[\[1\]](#)
- Detritylation: Add 2 x 1 mL of 5% TFA solution. This step cleaves the 5'-DMT group.[\[1\]](#) An orange color may be observed as the trityl cation is released.[\[3\]](#)
- Wash Step 2 (Rinse): Add 2 x 1 mL of deionized water to rinse the cartridge.[\[1\]](#)

- Elution:
  - Place a clean collection tube under the cartridge.
  - Add 1 mL of 50:50 acetonitrile:water to elute the purified, detritylated oligonucleotide.[\[1\]](#)
- Post-Elution Processing: The eluted sample can be dried by vacuum centrifugation and reconstituted in a suitable buffer.

## Protocol 2: Trityl-off Purification using Reversed-Phase HPLC

This protocol outlines a general procedure for the purification of Trityl-off oligonucleotides using RP-HPLC.

### Materials:

- Crude Trityl-off oligonucleotide, lyophilized
- Mobile Phase A: 0.1 M Triethylammonium Bicarbonate (TEAB), pH 7.5
- Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile
- RP-HPLC system with a suitable C8 or C18 column
- Deionized water

### Methodology:

- Sample Preparation: Dissolve the crude Trityl-off oligonucleotide in deionized water to a suitable concentration. Ensure the pH is between 4 and 8.[\[14\]](#)
- HPLC System Setup:
  - Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
  - Set the detector wavelength to 260 nm.

- Injection and Separation:
  - Inject the dissolved sample onto the column.
  - Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes at a flow rate of 1-4 mL/min, depending on the column dimensions.[\[14\]](#)
  - The full-length oligonucleotide should elute as the main peak, with shorter failure sequences typically eluting earlier.
- Fraction Collection: Collect the fractions corresponding to the main product peak.
- Post-Purification Processing:
  - Lyophilize the collected fractions to remove the volatile TEAB buffer and acetonitrile.
  - The purified oligonucleotide can then be desalted using a method like size-exclusion chromatography if necessary.[\[14\]](#)

## Protocol 3: Manual Detritylation of Purified Trityl-on Oligonucleotides

This protocol is for the manual detritylation of oligonucleotides that have been purified by RP-HPLC with the Trityl group still attached.

### Materials:

- Lyophilized, purified Trityl-on oligonucleotide
- 80% Acetic Acid
- 100% Ethanol
- Deionized water

### Methodology:

- Sample Preparation: Ensure the purified Trityl-on oligonucleotide is thoroughly dried in a microcentrifuge tube.[9]
- Detritylation Reaction:
  - Dissolve the dried oligonucleotide in 80% acetic acid (e.g., 200-500  $\mu$ L).[9]
  - Incubate at room temperature for 20 minutes.[9][15]
- Quenching and Precipitation:
  - Add an equal volume of 100% ethanol to the reaction mixture.[9][15]
  - Lyophilize the sample to dryness. Repeat the ethanol addition and lyophilization if the smell of acetic acid persists.[9]
- Removal of Byproducts: The hydrolyzed DMT group and excess salts can be removed by a subsequent desalting step, such as ethanol precipitation or using a desalting cartridge.[9]
- Final Reconstitution: Resuspend the purified, detritylated oligonucleotide in deionized water or a suitable buffer.[15]

## References

- 1. [agilent.com](http://agilent.com) [agilent.com]
- 2. [agilent.com](http://agilent.com) [agilent.com]
- 3. [diva-portal.org](http://diva-portal.org) [diva-portal.org]
- 4. Oligonucleotide Purification: Phenomenex [phenomenex.com](http://phenomenex.com)
- 5. [atdbio.com](http://atdbio.com) [atdbio.com]
- 6. [phenomenex.com](http://phenomenex.com) [phenomenex.com]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 8. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 9. [documents.thermofisher.com](http://documents.thermofisher.com) [documents.thermofisher.com]

- 10. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated purification and quantification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Automated purification and quantification of oligonucleotides. | Semantic Scholar [semanticscholar.org]
- 13. phenomenex.com [phenomenex.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- To cite this document: BenchChem. [Application Notes: Trityl-on vs. Trityl-off Oligonucleotide Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348235#trityl-on-vs-trityl-off-purification-methods-for-oligonucleotides>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)